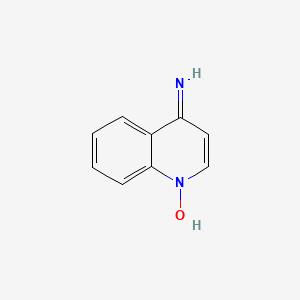

4-Aminoquinoline 1-oxide

描述

Structure

3D Structure

属性

CAS 编号 |

2508-86-3 |

|---|---|

分子式 |

C9H8N2O |

分子量 |

160.17 g/mol |

IUPAC 名称 |

1-hydroxyquinolin-4-imine |

InChI |

InChI=1S/C9H8N2O/c10-8-5-6-11(12)9-4-2-1-3-7(8)9/h1-6,10,12H |

InChI 键 |

QOGPVSBCXYDMNJ-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C(=N)C=CN2O |

规范 SMILES |

C1=CC=C2C(=C1)C(=N)C=CN2O |

相关CAS编号 |

1008-03-3 (mono-hydrochloride) |

同义词 |

4-aminoquinoline-1-oxide 4-aminoquinoline-1-oxide monohydrochloride |

产品来源 |

United States |

Advanced Synthetic Methodologies for 4 Aminoquinoline 1 Oxide and Its Structural Analogues

Regiospecific Synthesis of the 4-Aminoquinoline (B48711) 1-oxide Core Structure

The precise construction of the 4-aminoquinoline 1-oxide core is paramount for developing new therapeutic agents. Several methodologies have been established, each offering distinct advantages in terms of efficiency and substrate scope.

Nucleophilic Aromatic Substitution (SNAr) Routes to this compound

Nucleophilic aromatic substitution (SNAr) represents a classical and widely utilized method for the synthesis of 4-aminoquinolines. nih.gov This reaction typically involves the displacement of a leaving group, most commonly a halogen at the C4-position of the quinoline (B57606) ring, by an amine nucleophile. nih.gov The presence of the electron-withdrawing quinoline nitrogen facilitates this reaction. scribd.comchemistrysteps.com

However, the direct synthesis of 4-aminoquinoline 1-oxides via this route can be challenging. The N-oxide moiety further activates the quinoline ring towards nucleophilic attack, but can also lead to side reactions. A common strategy involves the initial synthesis of a substituted 4-aminoquinoline, followed by oxidation to the corresponding 1-oxide.

Recent advancements in SNAr reactions for the synthesis of 4-aminoquinoline derivatives include the use of various catalytic systems and reaction conditions to improve yields and substrate scope. nih.gov These methods often employ conventional heating, microwave irradiation, or ultrasound to drive the reaction forward. nih.gov For instance, the coupling of 4-chloroquinolines with alkylamines can be achieved under high temperatures in solvents like DMF or alcohol. nih.gov The use of Brønsted or Lewis acids can also catalyze the incorporation of anilines at the 4-position. nih.gov

A notable example involves the synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide, which utilizes a C4 SNAr reaction as a key step in a three-step sequence starting from 4,7-dichloroquinoline. mdpi.compreprints.org

Table 1: Examples of SNAr Reactions in 4-Aminoquinoline Synthesis

| Starting Material | Nucleophile | Conditions | Product | Reference |

|---|---|---|---|---|

| 4-Chloroquinoline | Alkylamine | Alcohol or DMF, T > 120°C, t > 24h | 4-(Alkylamino)quinoline | nih.gov |

| 4-Chloroquinoline | Aniline | Brønsted or Lewis acid catalysis | 4-(Phenylamino)quinoline | nih.gov |

Cyclization and Annulation Strategies for this compound Synthesis

Cyclization and annulation reactions provide an alternative and powerful approach to construct the quinoline ring system, often allowing for the direct incorporation of the amino group at the 4-position. These methods typically involve the formation of the pyridine (B92270) ring fused to a pre-existing benzene (B151609) ring.

One-pot metal-free or metal-catalyzed reactions involving the inter- and intramolecular cyclization of substituted anilines are prominent in this category. nih.gov For example, 2-aminobenzonitriles and 2-formylanilines can serve as precursors for the construction of 4-aminoquinolines. nih.gov

A notable strategy involves a three-component reaction via an imidoylative Sonogashira/cyclization cascade to synthesize 2-(alkyl/aryl)-4-aminoquinolines. nih.govacs.org This method utilizes a palladium and copper co-catalyzed reaction of an o-bromoaniline, a terminal alkyne, and an isocyanide, followed by acid-mediated cyclization. acs.org

Furthermore, a novel synthesis of quinoline 1-oxides involves the interaction of a nitro group on a benzene derivative with an ortho-positioned side chain in the presence of a base. oup.com This method directly yields the N-oxide of the quinoline derivative. For instance, the treatment of o-nitroveratrylidenesuccinic acid with aqueous potassium hydroxide (B78521) leads to the formation of 6,7-dimethoxyquinoline-1-oxide-3-carboxylic acid. oup.com

Table 2: Examples of Cyclization/Annulation Reactions for Quinoline Synthesis

| Precursors | Catalyst/Reagents | Product Type | Reference |

|---|---|---|---|

| o-Bromoaniline, terminal alkyne, isocyanide | Pd(OAc)₂, Xantphos, CuBr, Cs₂CO₃, then HCl | 2-(Alkyl/aryl)-4-aminoquinolines | nih.govacs.org |

| o-Nitroveratrylidenesuccinic acid | aq. KOH | 6,7-Dimethoxyquinoline-1-oxide-3-carboxylic acid | oup.com |

Direct Oxidation Pathways for Quinoline to Quinoline 1-oxide

The most straightforward method for preparing quinoline 1-oxides is the direct oxidation of the corresponding quinoline. rsc.orgtandfonline.com This is typically achieved using peracids, with hydrogen peroxide in glacial acetic acid being a common reagent system. tandfonline.comcdnsciencepub.com The reaction conditions, such as temperature and reaction time, can be adjusted to optimize the yield of the N-oxide. cdnsciencepub.com

However, this method has limitations. The presence of certain functional groups on the quinoline ring can interfere with the oxidation. For example, quinolines bearing an amino group are generally not suitable for direct oxidation with peracids, as the amino group itself is susceptible to oxidation. rsc.org Similarly, the presence of a methyl group at the 8-position can hinder the N-oxidation due to steric hindrance. cdnsciencepub.com

Despite these limitations, direct oxidation remains a valuable tool for accessing a wide range of quinoline 1-oxide derivatives from readily available quinoline precursors. tandfonline.comnih.gov

Novel Functionalization Strategies for this compound Derivatives

The functionalization of the pre-formed this compound scaffold is crucial for diversifying the chemical space and fine-tuning the biological activity. Novel strategies focus on achieving regioselective modifications of the quinoline ring.

Electrophilic Aromatic Substitution on the Quinoline 1-oxide Ring

The quinoline ring system can undergo electrophilic aromatic substitution. scribd.comvedantu.com The nitrogen atom deactivates the ring towards electrophilic attack compared to benzene. researchgate.net In quinoline, electrophilic substitution typically occurs on the benzene ring at the C5 and C8 positions. scribd.comimperial.ac.uk

The presence of the N-oxide group significantly influences the regioselectivity of electrophilic substitution. It has been reported that lithiation of a quinoline 1-oxide-BF₃ complex with LTMP and TMEDA, followed by treatment with an electrophile like benzaldehyde, leads to substitution at the C2-position. clockss.org This suggests that the N-oxide group, when complexed, can direct electrophilic attack to the pyridine ring.

Cross-Coupling Reactions Involving this compound Scaffolds

Transition-metal-catalyzed cross-coupling reactions have emerged as powerful tools for the functionalization of heterocyclic compounds, including quinolines and their N-oxides. These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds at specific positions.

An electrochemical reaction has been developed for the cross-coupling of quinoline N-oxides with morpholine, catalyzed by Cu(OAc)₂. researchgate.netmdpi.com Interestingly, the regioselectivity of this reaction is solvent-dependent. In acetonitrile, the reaction yields 2-aminoquinoline (B145021) N-oxides, while in dichloromethane, 4-aminoquinoline N-oxides are formed. researchgate.netmdpi.com This method offers a mild and controllable approach to introduce an amino substituent at either the C2 or C4 position.

Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki and Negishi reactions, have been employed to introduce aryl and alkyl groups at the 7-position of the 4-aminoquinoline scaffold. nih.gov These reactions typically start from a halogenated quinoline derivative.

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 4-Aminoquinoline |

| 4-Chloroquinoline |

| 4,7-Dichloroquinoline |

| 6,7-Dimethoxyquinoline-1-oxide-3-carboxylic acid |

| Acetic acid |

| Acetonitrile |

| Aniline |

| Benzaldehyde |

| Benzene |

| o-Bromoaniline |

| tert-Butyl isocyanide |

| Copper(I) bromide (CuBr) |

| Copper(II) acetate (B1210297) (Cu(OAc)₂) |

| Cesium carbonate (Cs₂CO₃) |

| Dichloromethane |

| N,N-Dimethylformamide (DMF) |

| Ethanol (B145695) |

| Hydrogen peroxide |

| Hydrochloric acid |

| Lithium 2,2,6,6-tetramethylpiperidide (LTMP) |

| Morpholine |

| N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide |

| o-Nitroveratrylidenesuccinic acid |

| Palladium(II) acetate (Pd(OAc)₂) |

| Potassium hydroxide |

| Pyridine |

| Quinoline |

| Quinoline 1-oxide |

| N,N,N',N'-Tetramethylethylenediamine (TMEDA) |

| Toluene |

| Xantphos |

| Boron trifluoride (BF₃) |

| Di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) |

| 4-(Dimethylamino)pyridine (DMAP) |

| tert-Butyl quinolin-2-yl carbonates |

| 2-Alkenylanilines |

| 2-Aminobenzonitriles |

| 2-Formylaniline |

| Terminal alkyne |

| 2-(Alkyl/aryl)-4-aminoquinolines |

| 4-(Alkylamino)quinoline |

| 4-(Phenylamino)quinoline |

| 2-Aminoquinoline N-oxide |

Derivatization of the Amino Functionality in this compound

The amino group at the 4-position of the this compound scaffold is a key site for chemical modification, enabling the synthesis of a diverse range of derivatives with potential biological activities. wikipedia.orgesr.ie These derivatization strategies often involve nucleophilic substitution or condensation reactions to introduce various side chains and functional groups.

Another strategy for derivatizing the amino functionality is through the formation of hybrids with other heterocyclic systems. For example, 4-aminoquinoline-pyrimidine hybrids have been synthesized by reacting a chlorinated pyrimidine (B1678525) derivative with a 4-amino-7-chloroquinoline precursor. nih.gov This approach aims to combine the pharmacophoric features of both quinoline and pyrimidine rings. nih.gov

Furthermore, the amino group can be functionalized to create compounds with specific targeting capabilities. For instance, the synthesis of 4-aminoquinoline-guanylthiourea derivatives has been explored, where the guanylthiourea (B104047) moiety is introduced to interact with specific biological targets. nih.gov

The derivatization is not limited to simple alkyl or aryl substitutions. Complex side chains, including those containing additional rings and functional groups, can be introduced. For example, N-benzyl-4-aminoquinolines have been prepared by condensing appropriate benzylamines with 4,7-dichloroquinoline. plos.org

The table below summarizes various derivatization approaches for the amino functionality in 4-aminoquinoline and its analogues.

| Precursor | Reagents | Reaction Type | Derivative Class | Reference |

| 4,7-dichloroquinoline-1-oxide | Diaminoalkane | Nucleophilic Substitution | N¹-(7-chloro-1-oxidoquinolin-4-yl)diaminoalkane | tandfonline.com |

| N¹-(7-chloro-1-oxidoquinolin-4-yl)diaminoalkane | RCHO, Mercaptoacetic acid | Condensation | Thiazolidin-4-one derivative | tandfonline.com |

| 4-amino-7-chloroquinoline | Chlorinated pyrimidine | Nucleophilic Substitution | 4-aminoquinoline-pyrimidine hybrid | nih.gov |

| 4,7-dichloroquinoline | N-benzylamines | Condensation | N-benzyl-4-aminoquinoline | plos.org |

| 4-chloro-7-substituted-quinolines | Mono/dialkyl amines | Nucleophilic Aromatic Substitution | Alkyl aminoquinoline derivatives | nih.gov |

Sustainable Chemistry Approaches in this compound Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of quinoline derivatives, including those related to this compound, to develop more environmentally benign and efficient processes. tandfonline.com These approaches focus on reducing waste, minimizing the use of hazardous substances, and improving energy efficiency. Key strategies include the use of microwave-assisted synthesis, solvent-free reaction conditions, and biocatalytic methods. tandfonline.comsci-hub.se

Microwave-Assisted Synthetic Protocols

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times, higher yields, and cleaner reactions compared to conventional heating methods. mdpi.comnih.govarabjchem.org In the context of 4-aminoquinoline synthesis, microwave-assisted protocols have been successfully employed for various transformations.

For instance, the cyclization step in the synthesis of quinolin-4-ols, which can be precursors to aminoquinolines, has been accelerated using microwave heating. nih.gov The synthesis of 4-aminoquinoline-phthalimides has also been achieved with high yields under microwave conditions. mdpi.comrsc.org Researchers have reported the use of microwave-assisted Suzuki and Ullmann coupling reactions to introduce diverse substituents onto the quinoline core. nih.gov These reactions are often carried out in solvents like dimethyl sulfoxide (B87167) (DMSO) or ethanol at elevated temperatures for short durations. researchgate.net The efficiency of microwave-assisted synthesis is highlighted by the rapid, one-pot, three-component synthesis of dihydropyrido[2,3-d]pyrimidines containing a quinoline pharmacophore in DMF at 150 °C for just 8 minutes. rsc.org

The table below presents examples of microwave-assisted reactions in the synthesis of quinoline derivatives.

| Reaction Type | Catalyst/Conditions | Advantages | Reference |

| Friedlander Condensation | Diphenylphosphate (DPP) | High yields (40-78%), short reaction times (3-5 min) | tandfonline.com |

| Cyclization of enamine | Ph₂O, 225 °C | Accelerated reaction | nih.gov |

| Synthesis of 4-aminoquinoline-phthalimides | Ethanol, 100W | High yields (85-98%), short reaction time (12 min) | mdpi.comrsc.org |

| One-pot three-component reaction | YbCl₃, 100 °C | Excellent yields (80-95%), short reaction time (4 min) | rsc.org |

Solvent-Free Reaction Conditions

Performing reactions under solvent-free conditions, or "neat," is a cornerstone of green chemistry, as it eliminates the environmental and economic costs associated with solvent use, recovery, and disposal. tandfonline.com Several synthetic routes to quinoline derivatives have been adapted to solvent-free conditions, often in combination with microwave irradiation.

The synthesis of various substituted quinolines has been achieved by reacting 2-aminoaryl ketones with phenylacetylenes in the presence of a catalyst like indium(III) trifluoromethanesulfonate (B1224126) under microwave and solvent-free conditions. sci-hub.se Similarly, the Friedlander synthesis of 2-methyl-3-acyl quinolines has been reported to proceed efficiently using calcium triflate as a catalyst under solvent-free conditions at 110 °C. tandfonline.com Another example is the one-pot synthesis of 4-aminoquinoline derivatives by reacting 7-substituted-4-chloro-quinoline with an excess of monoaminoalkane or diaminoalkane under neat conditions. nih.gov This method offers a simple and direct route to the desired products. nih.gov

Chemoenzymatic and Biocatalytic Routes

Chemoenzymatic and biocatalytic approaches utilize enzymes or whole microorganisms to perform specific chemical transformations, often with high stereo- and regioselectivity under mild conditions. chemistryviews.org While direct biocatalytic routes to this compound are not extensively documented, the principles of chemoenzymatic synthesis are being applied to the synthesis of complex heterocyclic compounds. chemistryviews.orgmetu.edu.tr

For example, cytochrome P-450 monooxygenases have been identified as catalysts in the epoxidation and dearomatization of quinolines during mammalian metabolism, suggesting the potential for using these or similar enzymes in synthetic applications. researchgate.net The synthesis of complex polyketides, which share some structural complexity with certain natural product-derived quinolines, has been achieved through a combination of chemical synthesis and a one-pot multi-enzyme cascade. chemistryviews.org This highlights the feasibility of integrating enzymatic steps into the synthesis of complex molecules.

The development of chemoenzymatic routes often requires a deep understanding of the relevant biosynthetic pathways. chemistryviews.org While challenges remain in applying these methods broadly, they represent a promising frontier for the sustainable synthesis of complex pharmaceutical compounds like this compound and its analogues. chemistryviews.orgbeilstein-journals.org

Stereoselective Synthesis of Chiral this compound Analogues

The stereochemistry of a molecule can significantly influence its biological activity. Consequently, the stereoselective synthesis of chiral 4-aminoquinoline analogues is an area of considerable research interest. researchgate.net These efforts aim to produce enantiomerically pure compounds to investigate their differential interactions with biological targets.

One approach to synthesizing chiral 4-aminoquinoline analogues involves the use of chiral starting materials. For instance, a new class of chiral 4-aminoquinolines has been synthesized starting from chiral precursors, leading to compounds that were evaluated for their biological activity. researchgate.net

Another strategy involves the use of chiral catalysts to induce stereoselectivity in a key reaction step. Palladium-catalyzed alkylation of unactivated C(sp³)–H bonds in alanine (B10760859) aminoquinoline derivatives has been developed as an efficient method for constructing chiral γ-phosphono-α-amino acids, demonstrating the potential of catalytic methods for introducing chirality. rsc.org

The synthesis of pyrroloindoline alkaloids, which are also heterocyclic compounds, has seen the development of numerous catalytic, asymmetric reactions to create all-carbon quaternary stereocenters, providing a blueprint for similar strategies in quinoline synthesis. acs.org Furthermore, rhodium(I) complexes with chiral ligands have been used for the enantioselective asymmetric hydrogenation of enamides, a reaction type that could be adapted for the synthesis of chiral piperidine-containing quinoline analogues. mdpi.com

The development of stereoselective synthetic methods is crucial for accessing specific enantiomers of this compound analogues, which can lead to improved therapeutic profiles.

Chemical Reactivity and Mechanistic Investigations of 4 Aminoquinoline 1 Oxide

Oxidation and Reduction Pathways of the 4-Aminoquinoline (B48711) 1-oxide System

The oxidation and reduction chemistry of the 4-aminoquinoline 1-oxide (4-AQO) system is primarily understood through the metabolic pathways of its precursor, 4-nitroquinoline (B1605747) 1-oxide (4NQO). The enzymatic reduction of 4NQO's nitro group leads to the formation of 4-hydroxyaminoquinoline 1-oxide (4HAQO), which is considered a proximate carcinogenic metabolite. oup.com Further reduction of 4HAQO can yield 4-AQO.

Conversely, direct oxidation of 4-AQO appears to be limited under certain physiological conditions. In studies where 4-hydroxyaminoquinoline-1-oxide was shown to markedly oxidize sulfhydryl compounds like glutathione (B108866) and cysteine, 4-aminoquinoline-1-oxide was found to be completely non-reactive. aacrjournals.orgaacrjournals.org This suggests that the amino group at the 4-position renders the quinoline (B57606) system less susceptible to oxidation compared to its hydroxylamino precursor.

The N-oxide group itself can undergo reduction, a process known as deoxygenation. This transformation can be achieved under electrochemical conditions, often catalyzed by transition metals like copper. mdpi.com This reaction converts the N-oxide back to the corresponding quinoline, which can be a critical step in synthetic applications or metabolic processes. The deoxygenation of quinoline N-oxides can also occur in the presence of specific reagents that facilitate the removal of the oxygen atom. mdpi.comorganic-chemistry.org

| Reaction Type | Precursor/Substrate | Key Reagents/Conditions | Product(s) | Reference |

| Reduction | 4-Nitroquinoline 1-oxide (4NQO) | Enzymatic reduction | 4-Hydroxyaminoquinoline 1-oxide (4HAQO) | oup.com |

| Reduction | 4-Hydroxyaminoquinoline 1-oxide (4HAQO) | Further reduction | This compound (4-AQO) | nih.gov |

| Oxidation | Glutathione, Cysteine | This compound (4-AQO) | No reaction observed | aacrjournals.orgaacrjournals.org |

| Deoxygenation (Reduction) | Quinoline N-oxides | Electrochemical, Cu(OAc)2 catalyst | Aminoquinolines | mdpi.com |

Rearrangement Reactions Involving the Quinoline 1-oxide Skeleton

The quinoline 1-oxide skeleton is susceptible to various rearrangement reactions, particularly when activated by precursor functional groups like the hydroxylamino moiety in 4HAQO. A notable example is the thermolysis of 4-hydroxyaminoquinoline 1-oxide in acidic media, such as hydrochloric or hydrobromic acid. researchgate.net This process does not simply substitute the hydroxylamino group but leads to a rearrangement, yielding 3-halo-4-aminoquinoline 1-oxide derivatives in relatively high yields. researchgate.net

Another significant rearrangement occurs with N,O-diarylhydroxylamines derived from 4HAQO. For instance, N,O-di(4-quinolyl)hydroxylamine rearranges to form 3,3'-(4-amino-4'-hydroxy)biquinoline. researchgate.net These reactions provide chemical evidence for a type of aromatic rearrangement that is characteristic of the activated quinoline 1-oxide system. researchgate.net

Mechanistic studies on related quinoline N-oxides suggest that they can act as 1,3-dipoles in cycloaddition reactions. mdpi.com A proposed mechanism for C2 amide formation involves the reaction of a quinoline N-oxide with a nitrilium ion. This can proceed via a [3+2]-dipolar cycloaddition to form a five-membered oxadiazolidine intermediate, which subsequently rearranges to yield the stable product. mdpi.com While not demonstrated directly for 4-AQO, these studies highlight the potential for the N-oxide group to participate in complex rearrangement pathways.

| Starting Material | Conditions | Rearranged Product | Reaction Type | Reference |

| 4-Hydroxyaminoquinoline 1-oxide | Thermolysis in HCl or HBr | 3-Halo-4-aminoquinoline 1-oxide | Acid-catalyzed rearrangement/substitution | researchgate.net |

| N,O-di(4-quinolyl)hydroxylamine | Not specified | 3,3'-(4-amino-4'-hydroxy)biquinoline | Aromatic rearrangement | researchgate.net |

| Quinoline N-oxide derivative | Sulfuric acid, Benzonitrile | N-(quinolin-2-yl)benzamide | [3+2] cycloaddition and rearrangement | mdpi.com |

Acid-Base Properties and Protonation Equilibria of this compound

This compound, like other 4-aminoquinolines, is a weak base. hilarispublisher.com Its basicity arises from two primary sites: the quinoline ring nitrogen and the exocyclic amino group at the 4-position. The protonation of these sites is crucial for the compound's behavior in biological and chemical systems.

The pKa values dictate the extent of protonation at a given pH. For a series of 7-substituted 4-aminoquinolines, the pKa of the quinoline nitrogen (pKa1) was found to range from 6.28 to 8.36. researchgate.net The accumulation of such compounds in acidic cellular compartments, like lysosomes, is attributed to an "ion trapping" mechanism. frontiersin.org The neutral base can diffuse across membranes, but once inside an acidic environment, it becomes protonated and is unable to diffuse back out. frontiersin.orgresearchgate.net Optimal accumulation in lysosomes has been observed for quinoline bases with pKa values between 6 and 10. frontiersin.org

The N-oxide group also influences the basicity of the quinoline nitrogen. While specific pKa values for this compound are not widely reported in the surveyed literature, comparison with related structures suggests that it will be protonated under acidic conditions, which is a key feature of its chemical and biological interactions.

| Compound Class | pKa Range (Quinoline N) | Significance | Reference |

| 7-Substituted 4-aminoquinolines | 6.28 - 8.36 | Influences pH trapping in acidic organelles. | researchgate.net |

| General Quinoline Bases | 6 - 10 | Optimal range for accumulation in lysosomes via ion trapping. | frontiersin.org |

Reaction Kinetics and Thermodynamics of this compound Transformations

Kinetic studies on the reactivity of the this compound system often focus on its more reactive precursor, 4-hydroxyaminoquinoline-1-oxide (4HAQO). The oxidation of sulfhydryl compounds by 4HAQO was found to follow first-order kinetics, indicating a catalytic role for the 4HAQO molecule. aacrjournals.orgaacrjournals.org The reaction rate was also observed to be highly dependent on pH, with reactivity increasing between pH 5 and 7. aacrjournals.org

In stark contrast, this compound itself was found to be inert under the same conditions, showing no tendency to oxidize sulfhydryl compounds. aacrjournals.orgaacrjournals.org This suggests a significant thermodynamic stability for 4-AQO compared to 4HAQO, making it less favorable to participate in such oxidation reactions. The transformation from the highly reactive 4HAQO to the more stable 4-AQO represents a key detoxification or metabolic endpoint.

The thermodynamics of the system favor the formation of 4-AQO from its reactive precursors. The reactions leading to 4-AQO, such as the reduction of 4HAQO or its reaction with nucleophiles, proceed because they lead to a more stable chemical entity.

| Reaction Studied | Reactant | Kinetic Order | Key Finding | Reference |

| Oxidation of sulfhydryl compounds | 4-Hydroxyaminoquinoline-1-oxide | First-order | Reaction is catalytic and pH-dependent. | aacrjournals.orgaacrjournals.org |

| Oxidation of sulfhydryl compounds | This compound | N/A | No reaction observed, indicating greater stability. | aacrjournals.orgaacrjournals.org |

Radical Chemistry and Reactive Intermediate Formation from this compound

The radical chemistry associated with the this compound system is predominantly linked to the metabolic activation of its precursors, 4-nitroquinoline 1-oxide (4NQO) and 4-hydroxyaminoquinoline 1-oxide (4HAQO). The metabolism of 4NQO is known to generate reactive oxygen species (ROS), including superoxide (B77818), hydrogen peroxide, and hydroxyl radicals, through redox cycling processes. oup.comresearchgate.net

Furthermore, the ultimate carcinogenic metabolite is believed to be an O-acyl derivative of 4HAQO. This derivative is proposed to undergo heterolysis of the nitrogen-oxygen bond to generate highly reactive intermediates. nih.gov These intermediates include a nitrenium ion, a carbonium ion, and a nitrene. nih.gov These electrophilic species can then react with various nucleophiles. It is through the reaction of these intermediates that substituted this compound (4-AQO) derivatives are formed. nih.gov

The oxidation of sulfhydryl compounds by 4HAQO is also presumed to proceed through a mechanism involving the formation of free radicals from the 4HAQO molecule. aacrjournals.orgaacrjournals.org Therefore, this compound is often the stable product resulting from reactions initiated by the radical chemistry and reactive intermediates of its precursors, rather than being a source of these species itself.

| Precursor Compound | Reactive Species Formed | Resulting Product(s) | Reference |

| 4-Nitroquinoline 1-oxide (4NQO) | Superoxide, H₂O₂, Hydroxyl radicals | Oxidative damage products | oup.comresearchgate.net |

| O-acyl derivative of 4-Hydroxyaminoquinoline 1-oxide (4HAQO) | Nitrenium ion, Carbonium ion, Nitrene | N(4)-substituted 4-AQO, 3-substituted 4-AQO, 4-AQO | nih.gov |

| 4-Hydroxyaminoquinoline 1-oxide (4HAQO) | Free radicals (presumed) | Oxidized sulfhydryls | aacrjournals.orgaacrjournals.org |

Theoretical and Computational Chemistry of 4 Aminoquinoline 1 Oxide

Quantum Mechanical Studies of 4-Aminoquinoline (B48711) 1-oxide Electronic Structure

Quantum mechanical calculations are fundamental to elucidating the electronic characteristics of 4-aminoquinoline 1-oxide. These studies provide a detailed picture of the electron distribution and energy levels within the molecule, which are key determinants of its chemical behavior.

Density Functional Theory (DFT) Applications to this compound

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as molecules. dokumen.pub It has been widely applied to quinoline (B57606) derivatives to understand their structural and electronic properties. tandfonline.commdpi.comnih.gov DFT calculations, often using hybrid functionals like B3LYP, are employed to optimize the molecular geometry and predict various properties. tandfonline.comelectrochemsci.orgnih.gov For instance, the B3LYP/6-311++G(d,p) level of theory is a common choice for optimizing the structures of quinoline derivatives. tandfonline.com

Computational studies on related 4-aminoquinoline compounds have utilized DFT to calculate bond lengths, bond angles, and spectral properties. mdpi.com These calculations are often compared with experimental data to validate the computational model. mdpi.com The insights gained from DFT can help in understanding the structure-activity relationships of these compounds. nih.gov

Table 1: Calculated Electronic Properties of a Representative 4-Aminoquinoline Analogue (Lumefantrine) using DFT

| Property | DFT (EDF2/6-31G) | DFT (B3LYP/6-31G) |

| HOMO Energy (eV) | -5.7 | -5.8 |

| LUMO Energy (eV) | -2.2 | -2.1 |

| Energy Gap (eV) | 3.5 | 3.7 |

| Dipole Moment (Debye) | 3.1 | 3.2 |

| Data sourced from a computational study on Lumefantrine, a complex amino alcohol derivative, providing a reference for typical values in related structures. mdpi.com |

Molecular Dynamics Simulations of this compound Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. mdpi.com This technique is particularly useful for investigating the interactions between a small molecule like this compound and a biological target, such as a protein or DNA. mdpi.comarabjchem.org

For instance, MD simulations have been used to study the interaction of quinoline derivatives with target enzymes in diseases like malaria. arabjchem.orgnih.gov These simulations can reveal the stability of the ligand-receptor complex and the key interactions that govern binding. researchgate.netusm.my In the context of drug design, MD simulations can help in understanding the mechanism of action and in designing more potent analogues. acs.orgacs.org For example, simulations of 4-aminoquinoline derivatives have been used to study their binding to heme, a proposed target in the malaria parasite. acs.orgnih.gov

Frontier Molecular Orbital (FMO) Analysis and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. imperial.ac.uk The energies of the HOMO and LUMO, and the energy gap between them (HOMO-LUMO gap), are important descriptors of a molecule's reactivity. researchgate.netarabjchem.org

A smaller HOMO-LUMO gap generally implies higher reactivity. mdpi.com FMO analysis has been applied to various quinoline derivatives to understand their electronic properties and predict their reactivity. tandfonline.comarabjchem.org For example, in a study of quinoline derivatives as corrosion inhibitors, the energies of the HOMO and LUMO were correlated with the inhibition efficiency. bioline.org.br

From the HOMO and LUMO energies, several reactivity descriptors can be calculated:

Ionization Potential (I): I ≈ -EHOMO

Electron Affinity (A): A ≈ -ELUMO

Chemical Hardness (η): η = (I - A) / 2

Chemical Potential (μ): μ = -(I + A) / 2

Electrophilicity (ω): ω = μ² / (2η)

Table 2: Frontier Molecular Orbital Energies and Reactivity Descriptors for Quinoxaline (B1680401) 1,4-Dioxide Derivatives (Illustrative)

| Derivative | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

| Quinoxaline 1,4-dioxide | -7.32 | -2.45 | 4.87 |

| 2,3-dimethyl | -6.89 | -2.11 | 4.78 |

| 2,3-dichloro | -7.65 | -3.21 | 4.44 |

| Data from a computational study on quinoxaline 1,4-dioxide derivatives, providing a reference for FMO analysis. researchgate.netresearchgate.net |

Computational Predictions of Spectroscopic Properties

Computational methods, particularly DFT, are widely used to predict the spectroscopic properties of molecules, such as their infrared (IR), nuclear magnetic resonance (NMR), and UV-Visible spectra. mdpi.comrsc.org These predictions can be compared with experimental spectra to confirm the molecular structure and to aid in the assignment of spectral bands. mdpi.comresearchgate.net

For example, DFT calculations have been used to predict the FT-IR and NMR spectra of lumefantrine, a molecule with structural similarities to 4-aminoquinolines. The calculated spectra showed good agreement with the experimental data, demonstrating the utility of these methods. mdpi.com Similarly, time-dependent DFT (TD-DFT) can be used to calculate the electronic absorption spectra of molecules, providing insights into their electronic transitions. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Methodologies for this compound Analogues (Theoretical Modeling)

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov QSAR models are developed by calculating various molecular descriptors for a set of compounds with known activities and then using statistical methods, such as multiple linear regression (MLR), to build a predictive model. nih.govunram.ac.idnih.gov

For 4-aminoquinoline analogues, QSAR studies have been conducted to develop models that can predict their antimalarial activity. nih.govnih.gov These models often use descriptors derived from quantum chemical calculations, such as atomic charges and orbital energies, as well as topological and steric descriptors. nih.govunram.ac.id A robust QSAR model can be a valuable tool for designing new, more potent analogues and for screening virtual libraries of compounds. mdpi.comscience.gov The quality of a QSAR model is assessed by its statistical parameters, such as the squared correlation coefficient (R²) and the cross-validation coefficient (Q²). nih.govnih.gov

Advanced Spectroscopic and Analytical Methodologies in 4 Aminoquinoline 1 Oxide Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy of 4-Aminoquinoline (B48711) 1-oxide

High-resolution NMR spectroscopy is an indispensable tool for the detailed structural analysis of 4-aminoquinoline 1-oxide. nih.gov It provides precise information about the chemical environment of individual atoms, particularly hydrogen (¹H) and carbon (¹³C), allowing for the unambiguous assignment of the molecular structure. numberanalytics.comlibretexts.orgchemguide.co.uk The chemical shifts, coupling constants, and signal multiplicities observed in NMR spectra offer a wealth of data regarding the connectivity and spatial arrangement of atoms within the molecule. nih.govlibretexts.org

In a typical ¹H NMR spectrum of a 4-aminoquinoline derivative, distinct signals will appear for the protons on the quinoline (B57606) ring system and any substituents. chemguide.co.uk The splitting pattern of these signals, governed by the n+1 rule, reveals the number of adjacent hydrogen atoms, providing crucial information about the substitution pattern on the aromatic rings. libretexts.orgchemguide.co.uk Similarly, ¹³C NMR spectroscopy provides insights into the carbon framework of the molecule. numberanalytics.com

Table 1: Representative ¹H NMR Spectral Data for a Substituted Quinoline Derivative

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 8.75 | d | 1H | H-2 |

| 8.10 | d | 1H | H-8 |

| 7.85 | dd | 1H | H-5 |

| 7.60 | t | 1H | H-6 |

| 7.40 | t | 1H | H-7 |

| 6.80 | d | 1H | H-3 |

| Note: This table is a generalized representation for a substituted quinoline and not specific to this compound due to the lack of specific experimental data in the search results. The chemical shifts and multiplicities are illustrative of the types of information obtained from ¹H NMR. |

Advanced 2D NMR Techniques for Structural Elucidation of Derivatives

For more complex derivatives of this compound, one-dimensional NMR spectra can become crowded and difficult to interpret. weebly.com In such cases, advanced two-dimensional (2D) NMR techniques are employed to resolve overlapping signals and establish detailed connectivity. weebly.comipb.pt

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, revealing which protons are adjacent to each other in the molecular structure. numberanalytics.com

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates the chemical shifts of protons with the directly attached carbon atoms, aiding in the definitive assignment of both ¹H and ¹³C signals. numberanalytics.comlibretexts.org

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space interactions between protons, providing information about their spatial proximity and thus the stereochemistry and conformation of the molecule. mdpi.com

These 2D NMR methods are particularly crucial for the unambiguous structural determination of novel synthetic derivatives or metabolites of this compound. ipb.ptresearchgate.net

Solid-State NMR Applications

Solid-state NMR (ssNMR) spectroscopy offers the unique capability to study molecules in their solid, crystalline, or amorphous forms. nih.govpreprints.org This is particularly useful for analyzing compounds that are insoluble or for investigating polymorphism, where a compound can exist in different crystalline structures. preprints.org Techniques like high-power decoupling, magic-angle spinning (MAS), and cross-polarization are used to obtain high-resolution spectra from solid samples. nih.govpreprints.org

In the context of this compound research, ssNMR can be applied to:

Characterize different polymorphic forms of the compound or its derivatives. preprints.org

Study the structure of the compound within a solid matrix, such as a pharmaceutical formulation. nih.gov

Investigate intermolecular interactions, like hydrogen bonding, in the solid state. ethz.ch

The anisotropic interactions present in the solid state, which are averaged out in solution NMR, can provide additional structural information when analyzed with ssNMR. ethz.ch

Mass Spectrometry (MS) Applications in this compound Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. mdpi.com It is a highly sensitive technique used for the identification and quantification of this compound and its derivatives in various matrices.

When coupled with a separation technique like liquid chromatography (LC-MS), it becomes a versatile tool for analyzing complex mixtures. nih.gov The choice of ionization technique, such as electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI), is crucial for generating intact molecular ions for analysis. acs.org

High-Resolution Mass Spectrometry for Metabolite Identification Studies

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, often to within a few parts per million (ppm). ijpras.com This precision allows for the determination of the elemental formula of a molecule, which is a critical step in identifying unknown metabolites. ijpras.commdpi.com In the study of this compound metabolism, HRMS is used to detect and identify novel metabolites formed in biological systems. nih.govresearchgate.net

By comparing the accurate mass of a potential metabolite to that of the parent drug, the type of metabolic transformation (e.g., hydroxylation, N-oxidation, dealkylation) can be inferred. mdpi.com For instance, a study on the in vitro metabolism of a related compound using HRMS successfully identified several metabolites, including hydroxylated and N-oxidized species. mdpi.com This approach is significantly more efficient than conventional methods for metabolite identification. mdpi.com

Table 2: Common Metabolic Transformations Detectable by HRMS

| Metabolic Reaction | Mass Change (Da) |

| Hydroxylation | +15.9949 |

| N-oxidation | +15.9949 |

| N-dealkylation (e.g., -CH₃) | -14.0157 |

| N-dealkylation (e.g., -C₂H₅) | -28.0313 |

| Glucuronidation | +176.0321 |

| Note: This table provides examples of mass changes associated with common metabolic reactions that can be detected using high-resolution mass spectrometry. |

Tandem Mass Spectrometry for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS or MSⁿ) involves the isolation of a specific ion (the precursor ion) and its subsequent fragmentation through collision-induced dissociation (CID) or other activation methods. acs.orgoup.com The resulting fragment ions (product ions) provide detailed structural information about the precursor ion. researchgate.net By analyzing the fragmentation patterns, the structure of the molecule can be pieced together, and the sites of modification in metabolites can be determined. researchgate.net

The fragmentation of quinoline derivatives often involves characteristic losses from the ring system and any side chains. researchgate.net For example, in the analysis of N-linked glycans derivatized with 3-aminoquinoline, fragmentation spectra revealed sequence-revealing glycosidic cleavages and cross-ring cleavages. acs.org The fragmentation pathways of protonated antimalarial drugs with quinoline scaffolds have also been studied, showing that the fragmentation depends on the structure of the drug. nih.gov Elucidating these fragmentation pathways is crucial for the structural confirmation of this compound and its metabolites. researchgate.net

Vibrational Spectroscopy (IR and Raman) for this compound Structural Characterization

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. researchgate.net These techniques are sensitive to the types of chemical bonds and functional groups present, making them valuable for structural characterization.

The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching of the amino group, as well as vibrations associated with the quinoline ring system and the N-oxide group. For instance, the N–H stretching bands are typically observed in the region of 3350–3450 cm⁻¹. The position and shape of these bands can also provide information about hydrogen bonding interactions.

Raman spectroscopy provides complementary information to IR spectroscopy. researchgate.net A comparative analysis of the Raman and infrared spectra of quinoline derivatives, supported by theoretical calculations, has allowed for the unambiguous characterization of their main vibrational bands. researchgate.net For example, a study on 4-azido-7-chloroquinoline identified a characteristic marker band for the azide (B81097) group. researchgate.net Similarly, specific vibrational modes for the this compound structure can be identified and assigned.

Table 3: General IR Absorption Frequencies for Relevant Functional Groups

| Functional Group | Vibrational Mode | Frequency Range (cm⁻¹) |

| Amino (N-H) | Stretching | 3500 - 3300 |

| Aromatic C-H | Stretching | 3100 - 3000 |

| Aromatic C=C | Stretching | 1600 - 1450 |

| N-Oxide (N-O) | Stretching | ~1300 - 1200 |

| C-N | Stretching | 1350 - 1000 |

| Note: This table presents typical frequency ranges for the vibrational modes of functional groups relevant to this compound. |

X-ray Crystallography Methodologies for this compound Derivatives

X-ray crystallography is a cornerstone technique in the structural sciences, providing unparalleled insight into the three-dimensional arrangement of atoms within a crystalline solid. wikipedia.org This methodology has been instrumental in elucidating the structures of a vast array of molecules, from simple inorganic salts to complex biological macromolecules like proteins and nucleic acids. wikipedia.org In the context of this compound research, X-ray crystallography allows for the precise determination of molecular geometry, including bond lengths, bond angles, and torsional angles. This information is critical for understanding structure-activity relationships (SAR), where subtle changes in molecular shape can lead to significant differences in biological activity. nih.govacs.org

The application of X-ray crystallography to 4-aminoquinoline derivatives has provided crucial data for understanding their interactions with biological targets. For instance, crystallographic studies have been used to characterize the binding of 4-aminoquinoline compounds to target proteins, revealing the specific interactions that govern their mechanism of action. escholarship.orgosti.gov Furthermore, the structural data obtained from these studies serves as a foundation for computational modeling and drug design efforts, enabling the rational design of new derivatives with improved properties. nih.govplos.org

Single-Crystal X-ray Diffraction for Molecular Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule. unimi.it This technique involves irradiating a single, well-ordered crystal with a beam of X-rays and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted beams are used to calculate an electron density map of the crystal, from which the positions of individual atoms can be determined with high accuracy. wikipedia.org

In the study of this compound and its derivatives, single-crystal X-ray diffraction provides invaluable information about:

Molecular Conformation: The precise arrangement of atoms in space, including the planarity of the quinoline ring system and the orientation of substituents.

Intermolecular Interactions: The non-covalent interactions, such as hydrogen bonding and π-π stacking, that govern how molecules pack together in the crystal lattice. These interactions can be crucial for understanding the solubility and other physicochemical properties of the compounds.

Absolute Stereochemistry: For chiral molecules, single-crystal X-ray diffraction can be used to determine the absolute configuration of stereocenters.

A study on 6-bromoquinoline-1-oxide derivatives utilized single-crystal X-ray diffraction to confirm the structure of 5-nitro-6-bromoquinoline-1-oxide. semanticscholar.org This analysis provided definitive proof of the nitro group's position on the quinoline ring, which was essential for understanding the observed reactivity and for the subsequent synthesis of related compounds. semanticscholar.org

The table below presents crystallographic data for a representative 4-aminoquinoline derivative, highlighting the level of detail that can be obtained from a single-crystal X-ray diffraction experiment.

| Crystal Data and Structure Refinement for 5-nitro-6-bromoquinoline-1-oxide | |

| Empirical formula | C9H5BrN2O3 |

| Formula weight | 271.06 |

| Temperature | 296(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P21/c |

| Unit cell dimensions | a = 12.115(2) Å, α = 90°b = 5.8690(10) Å, β = 107.03(2)°c = 13.791(3) Å, γ = 90° |

| Volume | 938.2(3) ų |

| Z | 4 |

| Density (calculated) | 1.918 Mg/m³ |

| Absorption coefficient | 5.378 mm⁻¹ |

| F(000) | 528 |

| Crystal size | 0.25 x 0.20 x 0.15 mm |

| Theta range for data collection | 3.28 to 28.18° |

| Index ranges | -15<=h<=15, -7<=k<=7, -18<=l<=18 |

| Reflections collected | 8027 |

| Independent reflections | 2248 [R(int) = 0.0457] |

| Completeness to theta = 28.18° | 99.1 % |

| Absorption correction | Semi-empirical from equivalents |

| Max. and min. transmission | 0.490 and 0.358 |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 2248 / 0 / 136 |

| Goodness-of-fit on F² | 1.031 |

| Final R indices [I>2sigma(I)] | R1 = 0.0381, wR2 = 0.0931 |

| R indices (all data) | R1 = 0.0573, wR2 = 0.1017 |

| Largest diff. peak and hole | 0.495 and -0.499 e.Å⁻³ |

Data from Çakmak, O. et al. (2018). semanticscholar.org

Time-Resolved X-ray Scattering for Conformational Dynamics

While single-crystal X-ray diffraction provides a static picture of a molecule's structure, many biological processes involve dynamic conformational changes. Time-resolved X-ray scattering techniques, such as time-resolved small-angle X-ray scattering (TR-SAXS), have emerged as powerful tools for studying these dynamic processes in solution. osti.govnih.gov This method allows researchers to monitor changes in the size and shape of molecules over time, providing insights into their conformational dynamics. researchgate.net

In the context of 4-aminoquinoline derivatives, TR-SAXS can be used to investigate how these molecules influence the conformational states of their biological targets. For example, a recent study utilized a time-resolved, high-throughput SAXS (TR-HT-SAXS) approach to screen for small molecules that could allosterically modulate the dimerization of the apoptosis-inducing factor (AIF), a mitochondrial oxidoreductase. escholarship.orgosti.govnih.gov This screen identified the 4-aminoquinoline chemotype as a potent stimulator of AIF dimerization. escholarship.orgosti.govnih.gov

The TR-SAXS data revealed that the binding of certain 4-aminoquinoline fragments induced a conformational change in AIF, promoting its dimerization. nih.gov The kinetics of this process could be quantified, providing a measure of the structure-activity relationship for different derivatives. osti.govnih.gov This study demonstrates the power of time-resolved X-ray scattering to not only identify active compounds but also to elucidate the mechanistic basis of their activity. escholarship.orgosti.govnih.gov

The following table summarizes key findings from the TR-HT-SAXS study on AIF and 4-aminoquinoline fragments.

| Parameter | Observation |

| Technique | Time-resolved, high-throughput small-angle X-ray scattering (TR-HT-SAXS) |

| Target | Apoptosis-inducing factor (AIF) |

| Finding | 4-aminoquinoline chemotype identified as an allosteric stimulator of AIF dimerization. escholarship.orgnih.gov |

| Mechanism | Binding of 4-aminoquinoline fragments induces a conformational change in AIF, promoting its dimerization. nih.gov |

| Kinetic Analysis | Fragment-induced dimerization rates were quantified, revealing structure-activity relationships. osti.govnih.gov |

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Detection

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that specifically detects molecules containing one or more unpaired electrons. srce.hr Such species, known as free radicals, are often highly reactive and can be involved in a variety of chemical and biological processes. researchgate.netnih.gov EPR spectroscopy is highly sensitive and can provide detailed information about the electronic structure and environment of paramagnetic species. srce.hr

In the context of this compound research, EPR spectroscopy can be a valuable tool for investigating potential mechanisms of action that involve the generation of free radicals. Some N-oxide compounds are known to exert their biological effects through the production of radical species. researcher.life EPR, often in conjunction with spin trapping techniques, can be used to detect and characterize these transient radical intermediates. nih.govmdpi.com

Spin trapping involves the use of a "spin trap" molecule, typically a nitrone or a nitroso compound, which reacts with a short-lived radical to form a more stable radical adduct. nih.gov This adduct can then be detected and characterized by EPR, providing indirect evidence for the formation of the original, highly reactive radical. This approach is particularly useful for studying radical generation in biological systems, where the lifetime of free radicals is often very short. nih.govmdpi.com

While direct EPR studies on this compound are not extensively reported in the provided search results, the general applicability of the technique to N-oxides and quinoline-containing compounds suggests its potential utility in this area. researcher.life For example, if the mechanism of action of a this compound derivative was hypothesized to involve redox cycling and the generation of reactive oxygen species (ROS), EPR with spin trapping would be the ideal method to test this hypothesis.

The table below outlines the principles and applications of EPR spectroscopy in the study of radical species.

| EPR Spectroscopy for Radical Detection | |

| Principle | Detects species with unpaired electrons (free radicals) by measuring the absorption of microwaves in a magnetic field. srce.hr |

| Sensitivity | High sensitivity, capable of detecting radical concentrations in the nanomolar range. srce.hr |

| Spin Trapping | A technique used to detect short-lived radicals by reacting them with a spin trap to form a more stable, EPR-detectable radical adduct. nih.gov |

| Application to 4-Aminoquinoline 1-oxides | Potential for investigating mechanisms of action involving free radical generation, such as redox cycling and the production of reactive oxygen species. researcher.life |

Mechanistic Investigations of 4 Aminoquinoline 1 Oxide Biological Interactions Non Clinical Focus

Molecular Target Identification and Validation Research for 4-Aminoquinoline (B48711) 1-oxide

Direct molecular target identification for 4-Aminoquinoline 1-oxide is not extensively documented. Its primary relevance in biological systems is defined by its formation from 4-Nitroquinoline (B1605747) 1-oxide (4NQO). The carcinogenic and mutagenic activities of 4NQO are initiated by its metabolic reduction. nih.govnih.gov This process, catalyzed by enzymes such as DT-diaphorases, converts 4NQO into two main metabolites: 4-hydroxyaminoquinoline 1-oxide (4HAQO) and this compound (4AQO). nih.govnih.govscielo.br

While 4AQO itself is considered relatively inactive, the more reactive 4HAQO metabolite is responsible for interacting with cellular macromolecules. nih.gov Specifically, the activated form of 4HAQO reacts with DNA to form stable adducts, which are believed to be responsible for the mutagenicity and genotoxicity associated with 4NQO exposure. wikipedia.orgoup.com These DNA adducts covalently link the this compound structure to nucleotide bases. plos.org

The identified DNA adducts resulting from this metabolic pathway include:

N-(deoxyguanosin-8-yl)-4-aminoquinoline 1-oxide (dGuo-C8-AQO) nih.govplos.org

3-(deoxyguanosin-N2-yl)-4-aminoquinoline 1-oxide (dGuo-N2-AQO) nih.govplos.org

3-(deoxyadenosin-N6-yl)-4-aminoquinoline 1-oxide (dAdo-N6-AQO) nih.govplos.org

Thus, the most validated biological interaction involving the this compound moiety is its incorporation into the structure of these DNA adducts following the metabolic activation of its precursor, 4NQO.

Table 1: DNA Adducts Formed via Metabolism of 4-Nitroquinoline 1-oxide

| Adduct Name | Abbreviation | Target Base |

|---|---|---|

| N-(deoxyguanosin-8-yl)-4-aminoquinoline 1-oxide | dGuo-C8-AQO | Guanine (B1146940) |

| 3-(deoxyguanosin-N2-yl)-4-aminoquinoline 1-oxide | dGuo-N2-AQO | Guanine |

| 3-(deoxyadenosin-N6-yl)-4-aminoquinoline 1-oxide | dAdo-N6-AQO | Adenine |

There are no available research findings that specifically elucidate the enzyme inhibition kinetics or mechanisms directly caused by this compound. The scientific literature focuses on the enzymes involved in its formation from 4-Nitroquinoline 1-oxide, rather than on enzymes that are inhibited by this compound itself.

No receptor binding studies or affinity data for this compound or its direct analogues have been identified in the reviewed scientific literature. Research in this area tends to concentrate on other 4-aminoquinoline derivatives with known therapeutic applications.

Elucidation of Enzyme Inhibition Kinetics and Mechanism by this compound

Cellular Pathway Perturbation by this compound in In Vitro Models (Mechanistic Emphasis)

Studies investigating mitochondrial damage, including the loss of mitochondrial membrane potential (ΔΨm), attribute this effect to the parent compound, 4-Nitroquinoline 1-oxide. plos.orgresearchgate.net Research demonstrates that cells treated with 4NQO suffer from mitochondrial dysfunction, but these effects are linked to the activity of 4NQO and its reactive metabolite 4HAQO, not this compound. plos.org

The generation of reactive oxygen species (ROS), including superoxide (B77818) and hydrogen peroxide, is a well-documented effect of 4-Nitroquinoline 1-oxide exposure. nih.govnih.govoup.com This oxidative stress is believed to arise from the enzymatic reduction of the nitro group of 4NQO and contributes significantly to its genotoxicity. nih.govoup.com There is no evidence to suggest that this compound is a significant generator of ROS; rather, its formation is part of the metabolic pathway of the ROS-inducing parent compound.

Investigations into cell cycle effects show that 4-Nitroquinoline 1-oxide can induce a transient arrest in the S phase and cause chromosomal damage, such as the formation of micronuclei. plos.orgplos.org These genotoxic effects, which can lead to changes in cell viability and membrane integrity, are attributed to DNA damage caused by 4NQO and its reactive metabolite 4HAQO. plos.org No studies were found that attribute these effects directly to this compound.

Accumulation of Reactive Oxygen Species (ROS) Generation Mechanisms

DNA/RNA Interaction Mechanisms of this compound (Non-Genotoxic Adduct Formation)

While its parent compound, 4-nitroquinoline 1-oxide (4-NQO), is a known genotoxic agent that forms stable DNA adducts, the interaction of this compound with nucleic acids appears to be different. nih.gov Research indicates that certain microorganisms can convert the genotoxic 4-NQO into non-genotoxic metabolites, including this compound. frontiersin.org This bioconversion suggests a detoxification mechanism where the resulting amino derivative does not elicit the same DNA-damaging effects. frontiersin.org

Studies involving the activated form of 4-NQO, 4-hydroxyaminoquinoline 1-oxide, have led to the identification of a novel nucleic acid adduct, N4-(guanosin-7-yl)-4-aminoquinoline 1-oxide, after treatment with RNA. nih.gov This finding represents the first instance of a 7-arylaminated guanine adduct formed by an arylaminating carcinogen. nih.gov However, the broader context of research suggests that the formation of this compound from 4-NQO is a step towards inactivation of the compound's genotoxic potential. frontiersin.orgkoreascience.kr

The genotoxicity of 4-NQO stems from its ability to form adducts with DNA bases, primarily at the N2 and C8 positions of guanine and the N6 position of adenine, following metabolic activation. koreascience.kr The conversion to this compound by microorganisms appears to circumvent this damaging pathway. frontiersin.org This is supported by observations that co-incubation of 4-NQO with certain strains of Lactobacillus leads to a significant reduction in its genotoxic effect, accompanied by the disappearance of 4-NQO and the formation of non-genotoxic products. frontiersin.orgkoreascience.kr

Protein-Ligand Interaction Dynamics of this compound

The biological activity of 4-aminoquinoline derivatives is often linked to their interactions with specific proteins. While direct studies on this compound are limited, the broader class of 4-aminoquinolines provides significant insights into these interactions.

A primary mechanism of action for many 4-aminoquinoline-based antimalarial drugs is the inhibition of hemozoin formation in the malaria parasite. nih.govresearchgate.nethilarispublisher.com The parasite digests hemoglobin, releasing toxic free heme. researchgate.net To protect itself, the parasite polymerizes heme into an inert crystalline substance called hemozoin. nih.govresearchgate.net 4-aminoquinolines disrupt this detoxification process. nih.govhilarispublisher.com

These compounds are weak bases that accumulate in the acidic food vacuole of the parasite. researchgate.nethilarispublisher.com There, they are thought to form a complex with heme (ferriprotoporphyrin IX), preventing its polymerization. hilarispublisher.comesr.ie This leads to an accumulation of toxic free heme, which is lethal to the parasite. esr.ie The interaction involves π-π stacking between the quinoline (B57606) ring and the porphyrin ring of heme. researchgate.net The 4-aminoquinoline nucleus is considered the minimum substructure for strong heme complexation. nih.gov

While the 4-aminoquinoline core is crucial for binding to heme, other structural features are necessary for potent inhibition of hemozoin formation and antimalarial activity. nih.govacs.org For instance, the presence of a 7-chloro group on the quinoline ring is a key requirement for inhibitory activity against β-hematin (hemozoin) formation. acs.org The basic amino side chain is also essential for the drug's accumulation in the parasite's food vacuole. esr.ieacs.org

Modification of the quinoline ring, such as the introduction of an N-oxide group, can affect the compound's basicity and lipophilicity, which in turn influences its antimalarial activity. tandfonline.com Studies on N-oxide derivatives suggest that the quinoline ring nitrogen is vital for both transport across membranes and for tight binding to hematin (B1673048). tandfonline.com

| Interacting Molecule | Binding Site/Mechanism | Significance |

|---|---|---|

| 4-Aminoquinoline Nucleus | π-π stacking with heme porphyrin ring | Essential for initial heme complexation. nih.gov |

| Heme (Ferriprotoporphyrin IX) | Forms a complex with the 4-aminoquinoline derivative | Target of the drug, preventing its detoxification. hilarispublisher.com |

| Hemozoin (β-hematin) | Formation is inhibited by the drug-heme complex | Inhibition leads to toxic heme buildup in the parasite. nih.gov |

Beyond direct enzyme inhibition, 4-aminoquinoline derivatives can also act as allosteric modulators of protein function. Allosteric modulators bind to a site on a protein that is distinct from the primary (orthosteric) binding site, causing a conformational change that alters the protein's activity. mdpi.com

Research has shown that certain bis(4-aminoquinoline)s can act as allosteric modulators of the α1A adrenoceptor, a type of G protein-coupled receptor (GPCR). nih.gov Docking studies suggest that one quinoline moiety of the bis(4-aminoquinoline) can bind within the orthosteric site, while the other interacts with residues outside of this site, indicating a bitopic binding mode. nih.gov The length of the linker connecting the two quinoline units was found to be crucial for this allosteric activity. nih.gov These compounds were identified as non-competitive antagonists, modulating orthosteric ligand binding without affecting efficacy. nih.gov

Similarly, derivatives of 1H-imidazo[4,5-c]quinolin-4-amine have been identified as allosteric enhancers for the A3 adenosine (B11128) receptor, another GPCR. nih.gov These compounds were found to potentiate the action of A3AR agonists. nih.gov This highlights the potential for the 4-aminoquinoline scaffold to be adapted for allosteric modulation of various protein targets.

Heme Binding Mechanisms and Inhibition of Hemozoin Formation

Structure-Activity Relationship (SAR) Studies on this compound Derivatives for Mechanistic Insights

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity and for designing more effective derivatives. For 4-aminoquinolines, SAR studies have provided key insights into their antimalarial mechanism.

The core 4-aminoquinoline structure is fundamental for activity, particularly its ability to bind heme. hilarispublisher.com Key structural features that influence activity include:

The 7-Chloro Group: The presence of an electron-withdrawing group, typically chlorine, at the 7-position of the quinoline ring is critical for the inhibition of β-hematin formation and for high antimalarial potency. acs.orgnih.govyoutube.com This group influences the pKa of the quinoline ring nitrogen and the side chain's terminal amino group. nih.govresearchgate.net

The 4-Amino Side Chain: A basic alkylamino side chain at the 4-position is essential for accumulation within the parasite's acidic food vacuole. esr.ieacs.org The length and nature of this side chain can be modified to improve activity against resistant strains. nih.gov

Substitutions on the Quinoline Nucleus: Generally, modifications to the 4-aminoquinoline nucleus itself lead to a loss of activity, with some exceptions like chloroquine-N-oxide. hilarispublisher.com The integrity of the core structure is necessary for effective hematin binding. hilarispublisher.com

| Structural Feature | Influence on Activity | Supporting Evidence |

|---|---|---|

| 7-Chloro Group | Essential for inhibiting β-hematin formation and high potency. acs.orgyoutube.com | Electron-withdrawing nature lowers pKa values, correlating with inhibitory activity. nih.gov |

| 4-Amino Side Chain | Crucial for drug accumulation in the parasite's food vacuole. esr.ieacs.org | Modifications can overcome drug resistance. nih.gov |

| Quinoline Ring Nitrogen | Essential for transport and tight binding to hematin. tandfonline.com | N-oxide modification alters basicity and activity. tandfonline.com |

| Quinoline Nucleus | Generally intolerant to substitutions; integrity required for hematin binding. hilarispublisher.com | Most modifications lead to loss of activity. hilarispublisher.com |

Applications of 4 Aminoquinoline 1 Oxide in Advanced Chemical Synthesis and Material Science

4-Aminoquinoline (B48711) 1-oxide as a Synthetic Building Block for Complex Heterocyclic Systems

4-Aminoquinoline 1-oxide serves as a pivotal precursor in the synthesis of a variety of complex heterocyclic systems. The N-oxide functionality significantly influences the reactivity of the quinoline (B57606) ring, making it a versatile intermediate for creating fused heterocyclic structures. researchgate.net The formation of the N-oxide is often an initial step to activate the quinoline core for subsequent functionalization. preprints.org

One of the key applications of quinoline N-oxides is in [3+2] dipolar cycloaddition reactions. mdpi.com The N-oxide can act as a 1,3-dipole, reacting with various dipolarophiles to construct five-membered rings. For instance, the reaction of a quinoline 1-oxide with a nitrilium ion, generated in situ from a nitrile and a strong acid, can lead to the formation of an oxadiazolidine intermediate. This intermediate can then rearrange to yield functionalized quinolines. mdpi.com

Thermolysis of related 4-hydroxyaminoquinoline 1-oxide derivatives in the presence of hydrochloric or hydrobromic acid has been shown to produce 3-halo-4-aminoquinoline derivatives, demonstrating a novel type of aromatic rearrangement. researchgate.net This highlights the utility of the N-oxide in facilitating substitutions on the quinoline ring that are otherwise challenging to achieve.

Moreover, the N-oxide group can direct the regioselective functionalization of the quinoline ring. It is considered a powerful directing group for the synthesis of C-2 and C-8 functionalized quinoline compounds under mild reaction conditions. preprints.orgsapub.org This directive effect is crucial for building complex molecules with specific substitution patterns. The transformation of heterocyclic N-oxides into 2-alkyl-, aryl-, and alkenyl-substituted N-heterocycles can be achieved through copper-catalyzed reactions, broadening the scope of accessible derivatives. organic-chemistry.org

The synthesis of imidazoquinolines, a class of biologically significant heterocyclic systems, can be approached using diaminoquinolines as starting materials, which can be derived from 4-aminoquinoline precursors. researchgate.net The strategic manipulation of the amino and N-oxide groups allows for the annulation of an imidazole (B134444) ring onto the quinoline framework.

A plausible reaction mechanism for the functionalization at the C2 position involves the in-situ generation of a nitrilium ion which reacts with the N-oxide. This can proceed either through a [3+2]-dipolar cycloaddition or a Reissert-type intermediate, which subsequently rearranges to the final product. mdpi.com

Table 1: Selected Synthetic Transformations Utilizing Quinoline 1-Oxide Derivatives

| Starting Material | Reagents and Conditions | Product Type | Reference |

| 4,7-Dichloroquinoline | m-CPBA, CHCl₃, rt, 5 h | 4,7-Dichloroquinoline 1-oxide | mdpi.com |

| 4,7-Dichloroquinoline 1-oxide | Ph-C≡N, H₂SO₄, CH₂Cl₂, 70 °C, 24 h | N-(7-chloro-4-oxo-1,4-dihydroquinolin-2-yl)benzamide | mdpi.com |

| Quinoline 1-oxides | Active methylene (B1212753) compounds, Acetic anhydride | Quinolinium Methylides | jst.go.jp |

| 4-Hydroxyaminoquinoline 1-oxide | HCl or HBr, heat | 3-Halo-4-aminoquinoline | researchgate.net |

| Heterocyclic N-oxides | Alkyl Grignard reagents, Iron catalyst | 2-Alkyl-N-heterocycles | organic-chemistry.org |

Ligand Design and Coordination Chemistry Involving this compound

The presence of multiple heteroatoms (N-oxide oxygen, quinoline nitrogen, and amino nitrogen) makes this compound and its derivatives attractive candidates for ligand design in coordination chemistry. researchgate.netgrafiati.com These ligands can coordinate to metal ions in various modes, leading to the formation of metal complexes with interesting structural and electronic properties.

The N-oxide group, in particular, can act as a coordinating site. tandfonline.com This modification can influence the basicity and lipophilicity of the molecule, which in turn affects its coordination behavior and the properties of the resulting metal complex. tandfonline.com The coordination of the N-oxide to a metal ion can enhance the positive potential on the surface of the molecule, strengthening its interaction with other species. researchgate.net

Metal complexes derived from 4-aminoquinoline and related structures have been explored in catalysis. The 8-aminoquinoline (B160924) (AQ) moiety is a well-established directing group in C-H functionalization reactions catalyzed by metals like palladium and nickel. rsc.orgnsf.gov While direct catalytic applications of this compound are less documented, the principles of ligand design from related quinoline systems are transferable.

For instance, 2-aminopyridine-1-oxide (PNO) has been investigated as an N,O-bidentate directing group in palladium-catalyzed reactions. rsc.org It is proposed that the N and O atoms provide ideal bidentate chelating centers for the palladium catalyst, forming a stable 5-membered metallacycle. rsc.org This chelation stabilizes the high-energy palladium intermediates that are likely involved in the catalytic cycle. rsc.org A similar chelating role can be envisioned for this compound.

The Lewis acidic nature of metal ions in these complexes can also play a crucial role in catalysis. For example, the formation of heterobimetallic Pd(II)/Cu(II) species is believed to be important for efficient catalysis using dioxygen as an oxidant. rsc.org The coordination of the N-oxide to a Lewis acidic metal center can accelerate certain reactions, such as SNAr reactions. researchgate.net

Group 4 metal complexes bearing fused-ring amido-trihydroquinoline ligands have demonstrated high activity in ethylene (B1197577) polymerization at elevated temperatures, highlighting the potential of quinoline-based ligands in industrial catalysis. acs.org

Spectroscopic techniques are essential for elucidating the binding modes of this compound ligands to metal centers. Infrared (IR), nuclear magnetic resonance (NMR), and UV-visible spectroscopy are commonly employed for this purpose.

In IR spectroscopy, the coordination of the N-oxide group to a metal ion is typically evidenced by a shift in the N-O stretching frequency. Similarly, changes in the stretching frequencies of the N-H bonds of the amino group can indicate its involvement in coordination. sapub.org The appearance of new bands at lower frequencies can be attributed to the formation of metal-nitrogen (M-N) and metal-oxygen (M-O) bonds. sapub.org

¹H NMR spectroscopy can also provide valuable insights. The chemical shifts of the protons on the quinoline ring and the amino group are sensitive to the coordination environment. biointerfaceresearch.com The disappearance of the signal for the N-H proton upon complexation can suggest deprotonation and coordination of the amino group. biointerfaceresearch.com

Electronic (UV-Vis) absorption spectra are used to study the electronic transitions within the ligand and the metal complex. Coordination of the ligand to a metal ion can cause shifts in the absorption bands of the ligand. biointerfaceresearch.com The appearance of new bands can be assigned to ligand-to-metal charge transfer (LMCT) or d-d transitions within the metal center, which can provide information about the geometry of the complex. biointerfaceresearch.comgrafiati.com

Table 2: Spectroscopic Data for Characterization of Metal Complexes with Related Ligands

| Technique | Observation | Interpretation | Reference |

| FT-IR | Disappearance of OH vibrations | Coordination of metal ions to the hydroxyl group after deprotonation | acs.org |

| FT-IR | Appearance of new bands around 570, 485, and 430 cm⁻¹ | Formation of M-N and M-O bonds | sapub.org |

| ¹H NMR | Absence of the signal for the OH group in complexes | Deprotonation and participation of the OH group in complexation | biointerfaceresearch.com |

| UV-Vis | Shift of ligand transition bands to blue or red frequencies | Coordination of the ligand with metal ions | biointerfaceresearch.com |

| Mass Spectrometry | Detection of molecular ion peaks consistent with proposed structures | Confirmation of the chemical structures of ligands and complexes | acs.org |

Metal-4-Aminoquinoline 1-oxide Complexes in Catalysis Research

Supramolecular Assembly Research with this compound Moieties

The ability of this compound and its derivatives to participate in non-covalent interactions, such as hydrogen bonding and π-π stacking, makes them interesting building blocks for supramolecular chemistry. nih.gov These interactions can be used to construct well-defined, self-assembled architectures with specific functions.

The 8-aminoquinoline (8-AMQ) ligand, a close relative, is noted for its exceptional properties in supramolecular chemistry due to its significant chelating planar arrangement. nih.gov The manipulation of self-assemblies through interactions between metal centers, the organic ligand, and various intermolecular forces is a key aspect of crystal engineering. nih.gov

Hydrogen bonding plays a crucial role in the supramolecular assembly of these compounds. In metal complexes of 8-aminoquinoline, for example, the amine hydrogen atoms can form intermolecular hydrogen bonds with counter-ions or solvent molecules, leading to the formation of extended networks like tetramers. nih.gov

π-π stacking interactions between the aromatic quinoline rings are also a significant driving force for self-assembly. The coordination of quinoline N-oxides to metal ions like zinc(II) can lead to the formation of co-crystals with π-stacked structures. researchgate.net Computational studies have indicated that this coordination strengthens the multicenter bonding between the N-oxide and other aromatic molecules. researchgate.net

A 4-aminoquinoline-based molecular tweezer has been designed and synthesized, which demonstrates the potential of this scaffold in creating host-guest systems for molecular recognition. supramolecular.org This molecular tweezer was shown to recognize protoporphyrin IX and its iron(III) complex. supramolecular.orgresearchgate.net

Organic Photovoltaic Materials and Fluorescent Probe Design (Conceptual)

While direct applications of this compound in organic photovoltaics (OPVs) and as fluorescent probes are not extensively reported, its structural and electronic properties suggest conceptual potential in these areas.